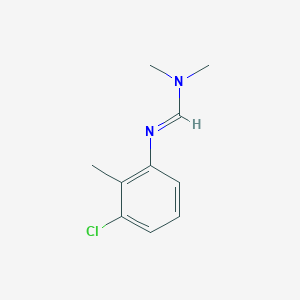
N/'-(3-Chloro-o-tolyl)-N,N-dimethylformamidine
Description
Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- is an organic compound that belongs to the class of formamidines It is characterized by the presence of a formamidine group substituted with a 3-chloro-o-tolyl group and two N,N-dimethyl groups
Properties
CAS No. |
13181-62-9 |
|---|---|
Molecular Formula |
C10H13ClN2 |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C10H13ClN2/c1-8-9(11)5-4-6-10(8)12-7-13(2)3/h4-7H,1-3H3 |
InChI Key |
LHINIZHABFWJGI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)N=CN(C)C |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=CN(C)C |
Synonyms |
N'-(3-Chloro-o-tolyl)-N,N-dimethylformamidine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- typically involves the reaction of 3-chloro-o-toluidine with dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-chloro-o-toluidine and dimethylformamide dimethyl acetal.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 60-80°C.
Product Isolation: The product is isolated by standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized for maximum yield and purity, and the process may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the formamidine group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl-.
Reduction: Primary amines derived from the reduction of the formamidine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tolfenamic Acid: An aminobenzoic acid derivative with a similar 3-chloro-2-methylphenyl group.
Pigment Yellow 93: Contains a 3-chloro-o-tolyl group and is used in the dye industry.
Uniqueness
Formamidine, N’-(3-chloro-o-tolyl)-N,N-dimethyl- is unique due to its specific substitution pattern and the presence of the formamidine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


